3-Chlorobenzoylacetonitrile
CAS No.: 21667-62-9
Cat. No.: VC3708240
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21667-62-9 |
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Molecular Formula | C9H6ClNO |
Molecular Weight | 179.6 g/mol |
IUPAC Name | 3-(3-chlorophenyl)-3-oxopropanenitrile |
Standard InChI | InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 |
Standard InChI Key | IUDFNNHFARLIPF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C(=O)CC#N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)CC#N |
Introduction
Physical and Chemical Properties
Structural Characteristics
3-Chlorobenzoylacetonitrile features a 3-chlorophenyl group connected to a ketone functionality, which is further linked to a nitrile-containing methylene group. This structural arrangement can be represented in SMILES notation as ClC1=CC=CC(=C1)C(=O)CC#N . The InChI Key is IUDFNNHFARLIPF-UHFFFAOYSA-N, providing a standardized digital representation of the compound's structure .
The presence of the chlorine atom at the meta position of the benzene ring influences the electron distribution and reactivity patterns of the molecule. Similarly, the nitrile group (-C≡N) creates polarity within the molecule and serves as a potential site for nucleophilic attack or further functionalization.
Physical Properties
3-Chlorobenzoylacetonitrile typically appears as a solid or crystalline substance at room temperature . It exhibits characteristic aromatic properties due to the presence of the chlorobenzene ring .
Table 1: Physical Properties of 3-Chlorobenzoylacetonitrile
Property | Value | Source |
---|---|---|
Physical State | Solid/Crystalline | |
Melting Point | 78-83°C | |
Alternative Melting Point Report | 82°C | |
Molecular Weight | 179.60 g/mol | |
Appearance | Crystalline solid | |
Beilstein Registry Number | 2414476 |
Chemical Reactivity
The chemical reactivity of 3-Chlorobenzoylacetonitrile is largely determined by its functional groups:
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The chlorobenzoyl group contributes significantly to its reactivity, making it useful in various chemical syntheses .
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The nitrile group (-C≡N) enhances the compound's polarity and solubility in polar solvents, which facilitates reactions such as nucleophilic additions .
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The ketone functionality provides a reactive site for nucleophilic addition reactions, enolization, and condensation reactions.
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The compound may exhibit biological activity, although specific biological properties depend on the context of its use .
Synthesis Methods
Laboratory Synthesis Procedures
A detailed synthesis procedure for 3-Chlorobenzoylacetonitrile involves the transformation of 3-chloropropenal using molecular iodine and ammonia, followed by treatment with sodium hydroxide:
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A solution of 3-chloropropenal (3.0 mmol) in 20 mL of dichloromethane is prepared.
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Molecular iodine (3.0 mmol) is added in one lot and the mixture is stirred for 3-5 minutes.
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4 mL of 30% aqueous ammonia solution is added and stirring continues for 45 minutes.
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Excess iodine is neutralized with aqueous sodium thiosulfate solution.
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The organic layer is evaporated under reduced pressure.
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DMSO (15 mL) is added to the remaining solid mass.
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3 mL of aqueous NaOH (20%) is added while maintaining the temperature at 25°C.
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After completion (monitored by TLC, typically 3-10 minutes), the reaction mixture is poured into ice-cold water and neutralized with dilute HCl.
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The solid product is filtered, dried, and recrystallized with a minimal amount of ethanol .
This synthetic route reportedly yields 78% of 3-Chlorobenzoylacetonitrile .
Reaction Conditions and Optimization
The synthesis of 3-Chlorobenzoylacetonitrile requires specific reaction conditions:
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Solvent system: Initially dichloromethane, followed by DMSO for the second stage
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Temperature: Maintained at 25°C during the NaOH treatment stage
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Monitoring: Thin-layer chromatography (TLC) to track reaction progress
Applications and Utility
Role in Chemical Synthesis
3-Chlorobenzoylacetonitrile serves as a versatile intermediate in organic synthesis, with applications spanning multiple fields of chemistry . Its functional groups provide multiple reactive sites that can be utilized in the construction of more complex molecules.
Agrochemical Applications
3-Chlorobenzoylacetonitrile also finds applications in the development of agrochemicals . The chlorobenzene moiety and the nitrile functionality can be incorporated into pesticides, herbicides, or other agricultural chemicals. The compound's reactivity allows for structural modifications that can optimize efficacy and specificity in agrochemical applications.
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